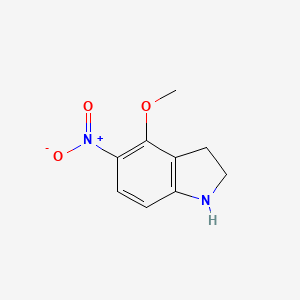

4-Methoxy-5-nitro-indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

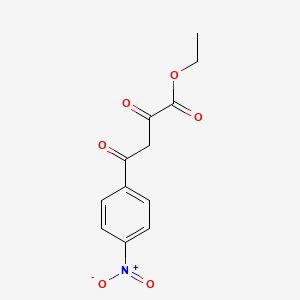

4-Methoxy-5-nitro-indoline is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is also known by the IUPAC name 4-methoxy-5-nitroindoline .

Molecular Structure Analysis

The InChI code for 4-Methoxy-5-nitro-indoline is 1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-5-nitro-indoline are not detailed in the search results, indole derivatives are known to be versatile in chemical reactions . They are often used in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

4-Methoxy-5-nitro-indoline has a molecular weight of 194.19 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用

Synthesis and Structural Insights

- Synthesis of Derivatives : 4-Methoxy-5-nitro-indoline has been utilized in the synthesis of various biologically significant compounds. For instance, it has been used in the preparation of spirooxindole derivatives, which have applications as antimicrobial and antitumor agents and also as inhibitors of the human NK1 receptor (Sundar et al., 2011).

Chemical Properties and Reactions

- Regioselective Nitration : Research has focused on the efficient preparation of photolabile agents like MNI-glu through regioselective nitration of 4-Methoxy indoline derivatives, showing the compound’s versatility in chemical synthesis (Wang et al., 2009).

Applications in Materials Science

- Corrosion Inhibition : Bis-Schiff bases of isatin, where 4-Methoxy-5-nitro-indoline can be a precursor, have been studied for their potential as environmentally friendly corrosion inhibitors for mild steel. This demonstrates the compound's relevance in materials science and engineering (Ansari & Quraishi, 2014).

Biological and Medical Research

Synthesis of Biologically Active Compounds : The compound has been instrumental in the synthesis of indoline derivatives, which have shown significant antibacterial, anti-tuberculosis, antifungal, and antioxidant activities. This indicates its importance in the development of new pharmaceutical agents (Rode et al., 2009).

Development of Prodrugs : It has been used in the synthesis of N-substituted 2-(2,6-dinitrophenylamino)propanamides, a novel class of prodrugs that release primary amines via nitroreduction and intramolecular cyclization, showing its potential in drug development and cancer therapy (Sykes et al., 1999).

作用機序

Target of Action

4-Methoxy-5-nitro-indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets to induce a variety of cellular changes.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 4-Methoxy-5-nitro-indoline may have similar effects.

特性

IUPAC Name |

4-methoxy-5-nitro-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKRUKASSEDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-5-nitro-indoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)

![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)

![methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)

![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)